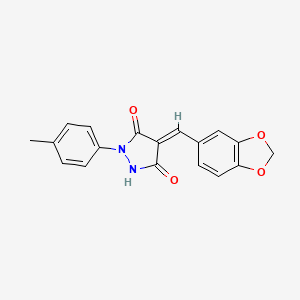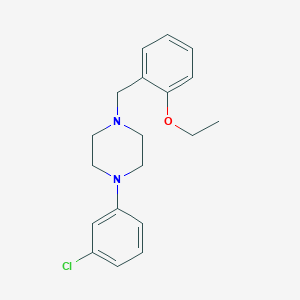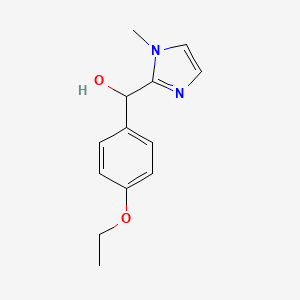
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione, commonly known as HPPD, is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. HPPD is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of tyrosine, an essential amino acid.
作用机制
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione acts as a potent inhibitor of the 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione enzyme, which is involved in the biosynthesis of tyrosine. By inhibiting this enzyme, 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione reduces the levels of tyrosine in the body, leading to a decrease in the production of catecholamines, such as dopamine, norepinephrine, and epinephrine. This mechanism of action has been implicated in the anti-inflammatory and antioxidant properties of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its potency and specificity as an inhibitor of the 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione enzyme. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione.
未来方向
There are several future directions for the study of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the development of more efficient and cost-effective synthesis methods for 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione and its mechanism of action.
Conclusion
In conclusion, 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. Its potency and specificity as an inhibitor of the 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione enzyme make it a promising candidate for the treatment of various diseases. The synthesis method of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been optimized over the years, resulting in a more efficient and cost-effective process. Further research is needed to better understand the biochemical and physiological effects of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione and its mechanism of action.
合成方法
The synthesis of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione involves several steps, starting with the reaction between 4-iodobenzoic acid and N-boc-piperidine to form an intermediate compound. This intermediate is then reacted with 2,5-diketopiperazine to yield 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. The synthesis method of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been optimized over the years, resulting in a more efficient and cost-effective process.
科学研究应用
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in medicine. It has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to have antiviral activity against the hepatitis C virus, making it a potential therapeutic option for this disease.
属性
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O3/c16-10-1-3-11(4-2-10)18-14(20)9-13(15(18)21)17-7-5-12(19)6-8-17/h1-4,12-13,19H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGLYYEKBAPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387155 |
Source


|
| Record name | 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6046-34-0 |
Source


|
| Record name | 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4977451.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)

![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)


![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)

![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)
![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4977522.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)
